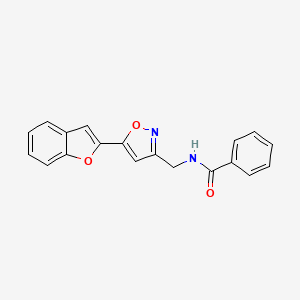
N-((5-(苯并呋喃-2-基)异恶唑-3-基)甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound features a benzofuran moiety, an isoxazole ring, and a benzamide group, which contribute to its unique chemical properties and biological activities.
科学研究应用
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an anticancer agent, with significant cell growth inhibitory effects in various cancer cell lines.
Medicine: It is being investigated for its potential therapeutic applications, including its antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as improved stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts . The synthetic procedure may start with inexpensive and easily available starting materials, such as D-glucose, which undergoes a series of protection, deprotection, oxidation, and olefination reactions to form the desired product .
Industrial Production Methods
Industrial production methods for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that it could be produced on a larger scale using similar reaction conditions and starting materials.
化学反应分析
Types of Reactions
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as NaIO4 for oxidation, reducing agents such as NaBH4 for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, isoxazoline derivatives from reduction, and various substituted benzamides from nucleophilic substitution reactions .
作用机制
The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with molecular targets and pathways in biological systems. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects. The isoxazole ring can also modulate the activity of certain proteins, contributing to its overall mechanism of action .
相似化合物的比较
Similar Compounds
Similar compounds to N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide include:
- N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(benzylthio)acetamide
- N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(ethylthio)benzamide
- N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide
Uniqueness
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide is unique due to its specific combination of a benzofuran moiety, an isoxazole ring, and a benzamide group. This combination imparts distinct chemical properties and biological activities that are not observed in other similar compounds.
属性
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(13-6-2-1-3-7-13)20-12-15-11-18(24-21-15)17-10-14-8-4-5-9-16(14)23-17/h1-11H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVFPPDOCWZCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4-Bromophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2431771.png)
![1-(4-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2431772.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2431773.png)
![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2431774.png)
![1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol](/img/structure/B2431779.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2431780.png)
![1-(4-bromo-3-methylphenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2431781.png)
![2-(2,4-dichlorophenoxy)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2431782.png)

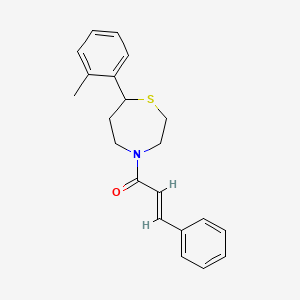
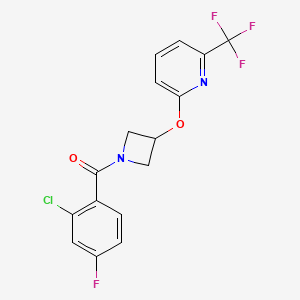
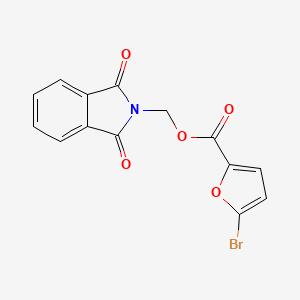
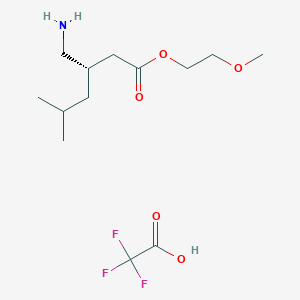
![2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2431793.png)
